molecular formula C16H32N2O2 B14626045 N~2~-Acetyl-N-dodecylglycinamide CAS No. 55477-89-9

N~2~-Acetyl-N-dodecylglycinamide

Cat. No.: B14626045
CAS No.: 55477-89-9
M. Wt: 284.44 g/mol
InChI Key: JGQDPERGYZKYFW-UHFFFAOYSA-N
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Description

N²-Acetyl-N-dodecylglycinamide is a glycinamide derivative characterized by an acetyl group on the α-amino position (N²) and a dodecyl (C₁₂ alkyl) chain on the amide nitrogen. Its structure can be represented as CH₃CONH-CH₂-CONH-C₁₂H₂₅, combining hydrophilic (acetyl and glycinamide backbone) and hydrophobic (dodecyl) moieties. The dodecyl chain likely enhances lipid solubility and micelle-forming capabilities compared to simpler glycinamide derivatives .

Properties

CAS No.

55477-89-9

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

2-acetamido-N-dodecylacetamide

InChI

InChI=1S/C16H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(20)14-18-15(2)19/h3-14H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

JGQDPERGYZKYFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-dodecylglycinamide typically involves the acetylation of glycine followed by the introduction of a dodecyl chain. One common method involves the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with dodecylamine under appropriate conditions to yield N2-Acetyl-N-dodecylglycinamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of N2-Acetyl-N-dodecylglycinamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N2-Acetyl-N-dodecylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N2-Acetyl-N-dodecylglycinamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in modifying proteins and peptides. Its ability to interact with biological membranes makes it a candidate for drug delivery systems and membrane studies .

Medicine: The compound’s potential anti-inflammatory and antimicrobial properties are being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways in inflammation and infection .

Industry: In the industrial sector, N2-Acetyl-N-dodecylglycinamide is used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for use in detergents, cosmetics, and other personal care products .

Mechanism of Action

The mechanism of action of N2-Acetyl-N-dodecylglycinamide involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to embed itself into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

At the molecular level, the acetyl group can participate in acetylation reactions, modifying proteins and peptides. This can influence protein function and stability, potentially leading to therapeutic effects in conditions like inflammation and infection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N²-Acetyl-N-dodecylglycinamide with glycinamide derivatives and related amides, focusing on structural variations, physicochemical properties, and functional implications.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications/Properties
N²-Acetyl-N-dodecylglycinamide C₁₆H₃₁N₃O₂ 297.44 (calc.) Acetyl (N²), dodecyl (amide N) Not reported Likely surfactant, amphiphilic agent
N-Acetylglycinamide C₄H₈N₂O₂ 116.12 Acetyl (N²) 138–140 Biochemical research, peptide studies
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide C₁₆H₁₅Cl₂N₂O₃S 393.27 (calc.) Dichlorophenyl sulfonyl, dimethyl, phenyl Not reported Potential pharmaceutical activity
2-(Diethylamino)-N-(2,6-dimethylphenyl)-N-hydroxyacetamide C₁₄H₂₂N₂O₂ 250.34 (calc.) Diethylamino, dimethylphenyl, hydroxy Not reported Hypothetical antimicrobial agent
Lauroyl EDTA derivative C₂₀H₃₄N₂O₈ 430.49 (calc.) Dodecanoyl, carboxymethyl groups Not reported Chelating agent, detergent additive

Key Observations

Hydrophobicity and Solubility: The dodecyl chain in N²-Acetyl-N-dodecylglycinamide significantly increases its hydrophobicity compared to N-Acetylglycinamide, which lacks long alkyl chains. This property may enhance its utility in lipid-based formulations or micellar systems .

Thermal Properties :

  • N-Acetylglycinamide has a well-defined melting point (138–140°C), typical of small, crystalline amides. The dodecyl analogue likely has a lower melting point due to increased molecular flexibility, though experimental data are unavailable .

Functional Applications: Surfactant Potential: The dodecyl chain positions N²-Acetyl-N-dodecylglycinamide as a candidate nonionic surfactant, akin to lauroyl-derived compounds like the Lauroyl EDTA derivative (), which is used in detergents for metal chelation . Biological Activity: Sulfonamide- and aryl-substituted glycinamides () are structurally analogous to protease inhibitors or receptor antagonists, suggesting possible pharmacological relevance .

Safety and Handling: N-Acetylglycinamide is classified with hazard codes R36/37/38 (irritant), requiring precautions during handling .

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